molecular formula C9H11ClN2O4S B2862868 Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate CAS No. 859981-32-1

Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate

Cat. No.: B2862868
CAS No.: 859981-32-1
M. Wt: 278.71
InChI Key: PFSWWLQFJHFZDR-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate is a chemical compound that features a pyridine ring substituted with a chlorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloropyridine-3-sulfonamido)acetate typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature and pressure control

    Purification: Crystallization or chromatography to purify the final product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloropyridine-3-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The pyridine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloropyridine-3-sulfonamido)acetate
  • Ethyl 2-(4-chloropyridine-3-sulfonamido)acetate
  • Ethyl 2-(6-bromopyridine-3-sulfonamido)acetate

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom and the sulfonamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-2-16-9(13)6-12-17(14,15)7-3-4-8(10)11-5-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWWLQFJHFZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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